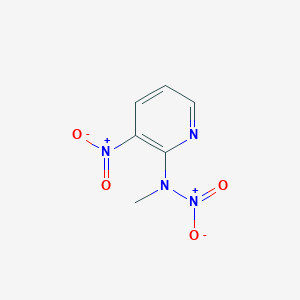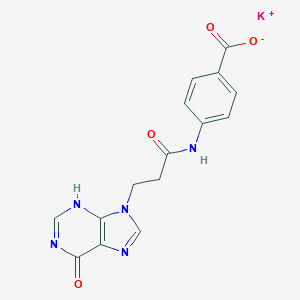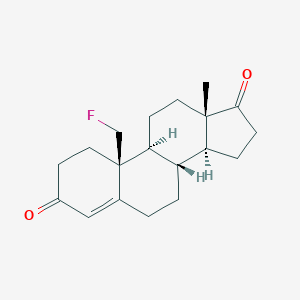
19-Fluoroandrost-4-ene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Fluoroandrost-4-ene-3,17-dione, also known as 4-Androstene-3,17-dione (4-AD), is a synthetic androgenic-anabolic steroid that is used in scientific research. It is a precursor to testosterone and other androgens, and it has been studied for its potential applications in the fields of sports medicine, endocrinology, and cancer research.
Mecanismo De Acción
19-Fluoroandrost-4-ene-3,17-dione acts as a precursor to testosterone and other androgens, which bind to androgen receptors in the body. This binding activates a signaling pathway that leads to the expression of genes involved in muscle growth, bone density, and other physiological processes. In addition, 19-Fluoroandrost-4-ene-3,17-dione has been shown to inhibit the activity of aromatase, an enzyme that converts testosterone to estrogen. This inhibition can lead to an increase in testosterone levels and a decrease in estrogen levels, which can have beneficial effects on muscle growth and other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 19-Fluoroandrost-4-ene-3,17-dione include an increase in testosterone levels, an increase in muscle mass and strength, and a decrease in fat mass. It has also been shown to improve bone density and enhance athletic performance. However, it should be noted that these effects are dose-dependent and can vary depending on the individual.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 19-Fluoroandrost-4-ene-3,17-dione in lab experiments is its reliability as a source of testosterone and other androgens. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, it should be noted that the use of 19-Fluoroandrost-4-ene-3,17-dione in lab experiments is not without limitations. Its effects can vary depending on the individual, and it should be used with caution in animal studies due to its potential for androgenic and estrogenic side effects.
Direcciones Futuras
There are several future directions for the study of 19-Fluoroandrost-4-ene-3,17-dione. One area of interest is its potential as a treatment for age-related muscle loss and other conditions associated with low testosterone levels. It has also been studied for its potential to inhibit the growth of certain types of cancer cells, and further research in this area could lead to the development of new cancer treatments. In addition, there is ongoing research into the effects of 19-Fluoroandrost-4-ene-3,17-dione on bone density, cognitive function, and other physiological processes. Overall, the study of 19-Fluoroandrost-4-ene-3,17-dione has the potential to yield valuable insights into the role of androgens in human physiology and disease.
Métodos De Síntesis
The synthesis of 19-Fluoroandrost-4-ene-3,17-dione involves the conversion of dehydroepiandrosterone (DHEA) to androstenedione, which is then converted to 19-norandrostenedione. The final step involves the addition of a fluorine atom to the 19th carbon position, resulting in 19-Fluoroandrost-4-ene-3,17-dione. This synthesis method has been optimized for high yields and purity, making it a reliable source of the compound for scientific research.
Aplicaciones Científicas De Investigación
19-Fluoroandrost-4-ene-3,17-dione has been studied for its potential applications in sports medicine, endocrinology, and cancer research. In sports medicine, it has been used as a performance-enhancing drug, as it is a precursor to testosterone and other androgens. It has also been studied for its potential use in hormone replacement therapy for men with low testosterone levels. In cancer research, it has been studied for its potential to inhibit the growth of certain types of cancer cells.
Propiedades
Número CAS |
19890-63-2 |
|---|---|
Nombre del producto |
19-Fluoroandrost-4-ene-3,17-dione |
Fórmula molecular |
C19H25FO2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(8S,9S,10S,13S,14S)-10-(fluoromethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25FO2/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1 |
Clave InChI |
AOJSNVYXFKSKGH-BGJMDTOESA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CF |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CF |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CF |
Sinónimos |
19-FAD 19-fluoroandrost-4-ene-3,17-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




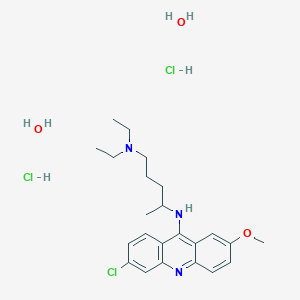

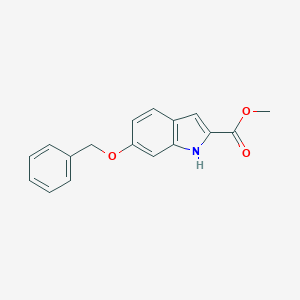
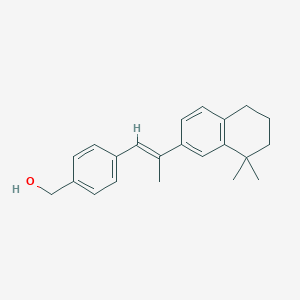


![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)

